molecular formula C16H17NO5S2 B14947587 4-(4-Benzenesulfonyl-benzenesulfonyl)-morpholine

4-(4-Benzenesulfonyl-benzenesulfonyl)-morpholine

Cat. No.: B14947587
M. Wt: 367.4 g/mol
InChI Key: GTYPLIRTHXRNOY-UHFFFAOYSA-N
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Description

4-(4-Benzenesulfonyl-benzenesulfonyl)-morpholine is a complex organic compound characterized by the presence of two benzenesulfonyl groups attached to a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Benzenesulfonyl-benzenesulfonyl)-morpholine typically involves the reaction of morpholine with benzenesulfonyl chloride derivatives under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonamide linkage. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification steps, such as recrystallization or chromatography, are employed to isolate the desired compound from reaction by-products.

Chemical Reactions Analysis

Types of Reactions

4-(4-Benzenesulfonyl-benzenesulfonyl)-morpholine undergoes various chemical reactions, including:

    Oxidation: The sulfonyl groups can be further oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl groups to sulfides.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents such as nitric acid for nitration or bromine for bromination are employed under controlled conditions.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of nitro or halogenated derivatives on the aromatic rings.

Scientific Research Applications

4-(4-Benzenesulfonyl-benzenesulfonyl)-morpholine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-Benzenesulfonyl-benzenesulfonyl)-morpholine involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The morpholine ring may also contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Benzyloxy)benzene-1-sulfonyl chloride
  • 4-[2-(Methanesulfonamido)ethyl]benzenesulfonyl chloride
  • 4-[Anilino(oxo)methyl]benzenesulfonyl chloride

Uniqueness

4-(4-Benzenesulfonyl-benzenesulfonyl)-morpholine is unique due to the presence of two benzenesulfonyl groups attached to a morpholine ring, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C16H17NO5S2

Molecular Weight

367.4 g/mol

IUPAC Name

4-[4-(benzenesulfonyl)phenyl]sulfonylmorpholine

InChI

InChI=1S/C16H17NO5S2/c18-23(19,14-4-2-1-3-5-14)15-6-8-16(9-7-15)24(20,21)17-10-12-22-13-11-17/h1-9H,10-13H2

InChI Key

GTYPLIRTHXRNOY-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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